molecular formula C17H24F2N2O2S2 B2806170 2,5-difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034483-00-4

2,5-difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2806170
CAS RN: 2034483-00-4
M. Wt: 390.51
InChI Key: CYJWZSXNQUGKTH-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H25F2N3O2S and an average mass of 397.483 Da .

Scientific Research Applications

Synthesis and Structural Characterization

Research into similar compounds, such as those containing benzenesulfonamide groups, has been extensive due to their potential in drug development, particularly as antagonists for various receptors and enzymes. For instance, a study conducted by Cheng De-ju focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential in preventing human HIV-1 infection. This indicates the broader relevance of sulfonamide derivatives in medicinal chemistry, especially in targeting specific diseases through receptor antagonism (Cheng De-ju, 2015).

Thermal and Structural Studies

In another related study, Karthik et al. synthesized a compound through a substitution reaction, further characterized by X-ray diffraction, revealing its structural properties. This compound's thermal stability was examined, showing stability up to 170°C. Such studies demonstrate the potential of sulfonamide derivatives in various applications, including their thermal and structural properties relevant to material science and pharmacology (C. S. Karthik et al., 2021).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exploring their suitability for photodynamic therapy (PDT). The synthesized compounds demonstrated significant potential as Type II photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, underlining the importance of such derivatives in developing treatments for cancer through PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Corrosion Inhibition

Kaya et al. conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those with benzenesulfonamide groups, for their potential in inhibiting the corrosion of iron. These studies provide insights into the application of such compounds in industrial settings, where corrosion inhibition is crucial for prolonging the life of metal components (S. Kaya et al., 2016).

properties

IUPAC Name

2,5-difluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2S2/c18-14-1-2-16(19)17(11-14)25(22,23)20-12-13-3-7-21(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15,20H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWZSXNQUGKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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